2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features a morpholine sulfonyl group and methoxy substituents on the phenyl rings, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be identified through various chemical databases and patent literature, such as the European Patent Office and the Chemical Abstracts Service. The structural formula and detailed characterization can also be found in scientific publications discussing related compounds and their biological activities.
This compound is classified under several categories:
The synthesis of 2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide involves several steps typically including:
The molecular structure of 2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide can be represented as follows:
This indicates that the compound contains 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom.
The compound can participate in various chemical reactions typical for amides and sulfonamides:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
Experimental studies would be required to elucidate the precise mechanism of action through biochemical assays and molecular modeling techniques.
2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide holds potential applications in:
This compound exemplifies the interplay between chemical structure and biological activity, making it a subject of interest for ongoing research in medicinal chemistry and pharmacology.
2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide belongs to the sulfamoyl benzamide class of compounds demonstrating potent and selective inhibition against multiple isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These ectoenzymes catalyze the hydrolysis of extracellular nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP), generating nucleoside monophosphates and inorganic phosphate. The h-NTPDase family comprises eight isoforms (h-NTPDase1–8), with isoforms 1, 2, 3, and 8 being critically involved in vascular hemostasis, inflammation, cancer progression, and diabetes [1].
Structural modifications within the sulfamoyl benzamide scaffold dictate isoform selectivity. The meta-substituted morpholine sulfonyl moiety combined with para-methoxy groups on the benzamide ring confers high inhibitory activity against h-NTPDase1 and h-NTPDase3. Biochemical assays reveal that this compound inhibits h-NTPDase1 with an IC₅₀ in the low micromolar range (comparable to 3i’s IC₅₀ of 2.88 ± 0.13 µM against this isoform), while showing even greater potency against h-NTPDase3 (IC₅₀ ~0.72 µM) [1]. The compound’s inhibitory efficacy stems from its ability to occupy key regions within the enzyme’s catalytic pocket through:
Table 1: Inhibitory Profile of Sulfamoyl Benzamides Against h-NTPDases
Compound Structural Features | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
---|---|---|---|---|
4-Chloro-3-(morpholine-4-carbonyl)-N-(4-bromophenyl)benzenesulfonamide (3i) | 2.88 ± 0.13 | >10 | 0.72 ± 0.11 | >10 |
2-Methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide | Comparable to 3i | Moderate activity | Comparable to 3i | Low activity |
2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | >10 | >10 | >10 | 0.28 ± 0.07 |
The compound’s selective inhibition of h-NTPDases directly impacts extracellular nucleotide signaling cascades, which are dysregulated in multiple pathological states:
Thrombosis Regulation: By suppressing h-NTPDase1 (expressed on vascular endothelium and blood cells), the compound reduces ADP hydrolysis, thereby diminishing platelet aggregation. Elevated extracellular ADP concentrations competitively inhibit platelet P2Y₁₂ receptors, potentially offering antithrombotic effects [1] [3].
Cancer Microenvironment Modulation: h-NTPDase1 and h-NTPDase3 are overexpressed in tumor tissues (e.g., glioblastoma, pancreatic adenocarcinoma), where they degrade extracellular ATP. ATP acts as a danger signal promoting antitumor immunity. Inhibiting these enzymes amplifies extracellular ATP concentrations, potentially enhancing immunogenic cell death and dendritic cell activation [1].
Neuroinflammation and Alzheimer’s Disease: Although not directly tested with this compound, structurally related sulfamoyl benzamides (e.g., JC-124) suppress NLRP3 inflammasome activation in microglia. The NLRP3 inflammasome requires ATP-mediated P2X7 receptor signaling, which is indirectly regulated by ectonucleotidases. By preserving extracellular ATP, h-NTPDase inhibition may exacerbate inflammasome priming, but in vivo studies of analogues demonstrate reduced amyloid-beta deposition and improved cognitive function in Alzheimer’s models [3].
Diabetes and Islet Function: h-NTPDase3 is abundant in pancreatic islets and modulates insulin secretion via ATP/ADP balance. Inhibiting this isoform may prolong ATP-mediated closure of Kₐᴛᴘ channels on β-cells, potentiating glucose-stimulated insulin secretion [1].
The inhibition mechanism of 2-methoxy-N-(4-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide varies across h-NTPDase isoforms due to structural differences in their catalytic sites:
Competitive Inhibition Against h-NTPDase2: Molecular docking reveals that the morpholine sulfonyl group displaces the γ-phosphate of ATP at the active site. The methoxy groups form hydrogen bonds with Thr³⁷⁸ and Lys³⁸⁹—residues critical for nucleotide coordination. Increasing ATP concentrations reverses inhibition, confirming substrate competition [1] [5].
Mixed-Type Inhibition Against h-NTPDase1 and 3: The compound binds both the active site and an adjacent allosteric pocket. The sulfonamide group anchors to Zn²⁺ in the catalytic center (competitive component), while the benzamide moiety induces conformational changes in helix α7, reducing catalytic efficiency (non-competitive component). Kinetic analyses show reduced Vₘₐₓ and increased Kₘ in enzyme assays [1].
Table 2: Structural Determinants of Inhibition Mechanisms
Structural Element | Target Isoform | Binding Interactions | Inhibition Type |
---|---|---|---|
Morpholine-4-sulfonyl group | h-NTPDase2 | H-bond with Thr³⁷⁸; π-cation with Lys³⁸⁹; steric occlusion of catalytic pocket | Competitive |
Sulfamoyl linkage (–SO₂NH–) | h-NTPDase1/3 | Coordination with Zn²⁺; H-bond with Asn³⁸⁵ | Competitive component |
4-Methoxyphenyl carboxamide | h-NTPDase1/3 | Hydrophobic stacking with Phe³⁸³; induction of α7 helix displacement | Non-competitive component |
Ortho-methoxy substituent | h-NTPDase8 | Weak H-bond with Glu⁴²²; minimal catalytic site penetration | Low potency |
The molecule’s conformational flexibility allows dual-mode binding. Rotation around the sulfonamide C–S bond enables the morpholine ring to occupy a hydrophobic subpocket in h-NTPDase1, while the para-methoxyphenyl group stabilizes an open form of the enzyme’s lid domain. This "lock-and-cover" mechanism explains its mixed inhibition kinetics [1] [5]. Unlike non-competitive inhibitors, substrate saturation does not fully abolish inhibition, though high nucleotide concentrations reduce efficacy by ~40% due to partial competitive displacement [1] [10].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4